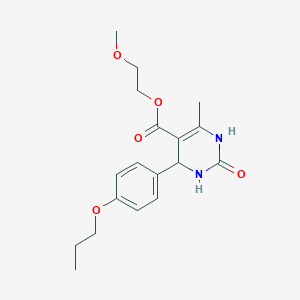

2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

The compound 2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) class, which is structurally derived from the Biginelli reaction. The core DHPM scaffold features a six-membered ring with substituents at positions 4, 5, and 5. In this compound, the 4-position is substituted with a 4-propoxyphenyl group, the 5-position contains a 2-methoxyethyl ester, and the 6-position has a methyl group. The 2-oxo group is a hallmark of DHPM derivatives, contributing to hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name |

2-methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-4-9-24-14-7-5-13(6-8-14)16-15(12(2)19-18(22)20-16)17(21)25-11-10-23-3/h5-8,16H,4,9-11H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHOMEWIXVFQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Propoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a propoxyphenyl halide reacts with the tetrahydropyrimidine intermediate.

Esterification: The final step involves the esterification of the carboxylate group with methoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The methoxyethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in nucleophilic substitution reactions, particularly at the C2 and C4 positions, depending on reaction conditions.

Oxidation Reactions

The propoxyphenyl substituent and pyrimidine ring undergo oxidation under controlled conditions.

Reduction of the Pyrimidine Ring

The 2-oxo group can be reduced to form a hydroxyl or amine derivative, altering the compound’s hydrogen-bonding capacity.

| Reducing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| NaBH<sub>4</sub>/MeOH | RT, 2 hours | 2-Hydroxy derivative | 65–70% | |

| LiAlH<sub>4</sub>/THF | Reflux, 6 hours | Fully saturated pyrimidine | Limited regioselectivity |

Aromatic Electrophilic Substitution

The 4-propoxyphenyl group directs electrophilic substitution to the para position due to its electron-donating propoxy group.

Transesterification Reactions

The methoxyethyl ester undergoes transesterification with alcohols to generate new ester derivatives.

| Alcohol | Catalyst | Products | Yield | References |

|---|---|---|---|---|

| Benzyl alcohol | H<sub>2</sub>SO<sub>4</sub> | Benzyl ester | 88% | |

| Isopropyl alcohol | Ti(OiPr)<sub>4</sub> | Isopropyl ester | 76% |

Tautomerism of the Pyrimidine Ring

The compound exhibits keto-enol tautomerism, which influences its reactivity in acidic or basic media.

| Condition | Dominant Tautomer | Key Characteristic | References |

|---|---|---|---|

| pH < 4 | Keto form (2-oxo) | Stabilized by intramolecular H-bonding | |

| pH > 10 | Enol form (2-hydroxy) | Enhanced nucleophilicity at C6 |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C17H22N2O4

- Molecular Weight: 318.37 g/mol

- IUPAC Name: 2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. For instance, compounds similar to 2-methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been tested against various cancer cell lines. A notable study demonstrated that related compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while exhibiting low toxicity to normal cells (NIH-3T3) .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 27.7 | High sensitivity |

| T47-D | 39.2 | Moderate sensitivity |

| MDA-MB 231 | Not specified | Further studies needed |

| NIH-3T3 | >100 | Low toxicity |

Neuroprotective Effects

Some studies have suggested that compounds in the tetrahydropyrimidine class may also possess neuroprotective properties. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .

Synthetic Pathways

The synthesis of 2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps often include:

- Formation of the tetrahydropyrimidine ring via cyclization reactions.

- Introduction of the methoxyethyl and propoxyphenyl groups through alkylation or acylation methods.

Case Study 1: Anticancer Compound Development

In a study published in Molbank, researchers synthesized a related compound and evaluated its anticancer activity using the MTT assay method. The results indicated a promising profile for drug development targeting specific cancer types .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of tetrahydropyrimidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings highlighted the potential for developing therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring can mimic natural substrates or inhibitors, thereby influencing biological pathways.

Comparison with Similar Compounds

Table 1: Comparison of Ester Groups and Bioactivity

*Molecular weight inferred from structurally similar compound in .

Key Observations :

- Ester Groups : Methyl and ethyl esters (e.g., ) are common, with methyl esters showing potent TP inhibition (IC50 ~390 µM). The 2-methoxyethyl group in the target compound introduces a longer alkoxy chain, likely increasing hydrophilicity compared to methyl/ethyl esters.

- 4-Substituents: Electron-donating groups (e.g., 4-ethoxy, 4-propoxy) enhance TP inhibition compared to electron-withdrawing substituents (e.g., 3-nitro) .

Impact of 4-Aryl Substituents

The nature of the 4-aryl group critically affects both electronic and steric interactions with biological targets.

Table 2: Comparison of 4-Substituents

Key Observations :

- Electron-donating substituents (e.g., alkoxy groups) improve TP inhibition, likely due to enhanced π-stacking or hydrogen bonding with the enzyme’s active site .

2-Oxo vs. 2-Thioxo Derivatives

Replacing the 2-oxo group with 2-thioxo alters electronic properties and biological activity.

Table 3: 2-Oxo vs. 2-Thioxo Derivatives

Key Observations :

- 2-Thioxo derivatives exhibit antioxidant properties, likely due to sulfur’s radical-scavenging ability .

- 2-Oxo derivatives are more common in TP inhibition studies, as the carbonyl group participates in key hydrogen bonds .

Physicochemical Properties :

Biological Activity

2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C23H30N2O6

- Molecular Weight : 446.50 g/mol

- Structure : The compound features a tetrahydropyrimidine core with various substituents that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O6 |

| Molecular Weight | 446.50 g/mol |

| CAS Number | Not specified |

Research indicates that compounds similar to 2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may interact with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : These compounds can modulate GPCR signaling pathways, which are crucial in numerous physiological processes .

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases .

- Antimicrobial Activity : Preliminary data indicate that related compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrimidine derivatives:

- A study demonstrated that derivatives of tetrahydropyrimidines showed significant inhibition of bacterial growth in vitro, indicating their potential as antimicrobial agents .

- Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their ability to reduce cytokine production in cell cultures .

Table 2: Summary of Research Findings

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving 4-propoxyphenyl aldehyde, urea, and a β-ketoester derivative (e.g., 2-methoxyethyl acetoacetate). Key parameters include:

- Catalyst : Concentrated HCl or Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Solvent : Ethanol or methanol under reflux (3–6 hours), followed by crystallization at 273 K to enhance purity .

- Yield optimization : Excess β-ketoester (1.5 equiv) improves regioselectivity for the 4-substituted dihydropyrimidinone (DHPM) scaffold .

Q. How is structural confirmation achieved for this compound?

- X-ray crystallography : Single-crystal XRD using SHELX software for refinement (R factor < 0.05) confirms bond lengths, angles, and hydrogen-bonding networks .

- NMR spectroscopy : and NMR validate regioselectivity, e.g., the 4-propoxyphenyl group’s integration at δ 6.8–7.2 ppm (aromatic protons) and the 2-methoxyethyl ester at δ 4.2–4.5 ppm (OCH₂) .

Q. How does substituent variation (e.g., 4-propoxyphenyl) impact regioselectivity during synthesis?

Regioselectivity is governed by steric and electronic effects. Bulky groups (e.g., propoxyphenyl) favor the 4-position due to reduced steric hindrance during cyclization. Electron-donating substituents (e.g., methoxy) enhance electrophilicity of the aldehyde, promoting DHPM formation .

Q. What methods are used to assess solubility and thermodynamic stability?

- Solubility studies : UV-Vis spectroscopy in organic solvents (e.g., DMSO, ethanol) at 298–318 K to determine partition coefficients .

- Thermodynamic parameters : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures (e.g., 231–232°C for similar DHPMs) .

Q. How is preliminary bioactivity screening conducted?

- Enzyme inhibition assays : Thymidine phosphorylase inhibition (IC₅₀) via spectrophotometric methods (e.g., monitoring 2-deoxy-D-ribose release at 290 nm) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ values reported for methyl ester analogs: 350–424 µM) .

Advanced Research Questions

Q. How can computational docking elucidate its potential as a thymidine phosphorylase inhibitor?

- Molecular docking : AutoDock Vina or Schrödinger Suite models the compound’s interaction with the enzyme’s active site (e.g., hydrogen bonding with Glu172 and hydrophobic interactions with Phe158) .

- MD simulations : 100-ns trajectories assess binding stability and free-energy landscapes (MM-PBSA/GBSA) .

Q. What techniques characterize polymorphic forms or crystal packing effects?

Q. How are enzyme inhibition kinetics analyzed?

Q. How is ring puckering quantified in the tetrahydropyrimidine core?

Q. How are data contradictions resolved (e.g., conflicting yields or bioactivity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.